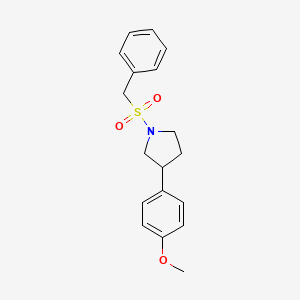

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine

Description

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a pyrrolidine derivative featuring a benzylsulfonyl group at position 1 and a 4-methoxyphenyl substituent at position 2. The 4-methoxyphenyl group contributes electron-donating effects, which may influence solubility and intermolecular interactions. This compound’s unique scaffold combines rigidity from the pyrrolidine ring with functional diversity, making it a candidate for exploration in medicinal chemistry, particularly in inflammation or oxidative stress-related pathways .

Properties

IUPAC Name |

1-benzylsulfonyl-3-(4-methoxyphenyl)pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-22-18-9-7-16(8-10-18)17-11-12-19(13-17)23(20,21)14-15-5-3-2-4-6-15/h2-10,17H,11-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEZQHFSWHZBGRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CCN(C2)S(=O)(=O)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine typically involves the reaction of 3-(4-methoxyphenyl)pyrrolidine with benzylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding pyrrolidine derivative.

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Pyrrolidine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural features and biological activities of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine and related compounds:

Structure–Activity Relationship (SAR) Insights

Electronegativity and Substitution Patterns :

- Chalcone derivatives with halogen substitutions (e.g., bromine in 2j, fluorine in 2n) exhibit lower IC50 values due to increased electronegativity enhancing target binding . In contrast, methoxy groups (e.g., 2h, 2p) reduce potency, as seen in their higher IC50 values . The 4-methoxyphenyl group in 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine may similarly reduce activity compared to halogenated analogs but could improve solubility or metabolic stability.

- The benzylsulfonyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may counteract the methoxy group’s limitations by enhancing binding specificity or enzyme inhibition.

- Core Structure Influence: Chalcones (e.g., Cardamonin, Compound 1) rely on an α,β-unsaturated ketone for activity, which is absent in pyrrolidine-based compounds. Spirocyclic compounds (e.g., –6) prioritize structural complexity for crystallographic studies but lack reported biological data, limiting direct comparisons .

Biological Activity Context :

- Chalcones with 4-methoxyphenyl groups (e.g., Compound 1, 2h) demonstrate anti-inflammatory and antioxidant effects, suggesting that the target compound’s 4-methoxyphenyl moiety may confer similar properties . However, the benzylsulfonyl group could redirect activity toward protease or kinase inhibition, diverging from chalcone mechanisms.

Key Research Findings and Contradictions

- Contradictory Substituent Effects :

- Pyrrolidine vs. Piperazine/Chalcone Scaffolds :

- Piperazine-substituted chalcones (cluster 12 in ) showed less obvious SAR, whereas pyrrolidine’s constrained geometry may offer more predictable interactions .

Biological Activity

1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a pyrrolidine ring substituted with a benzylsulfonyl group and a 4-methoxyphenyl moiety. This unique structure may contribute to its biological properties.

The biological activity of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine is primarily attributed to its interaction with specific biological targets:

- Antibacterial Activity : The compound shows promising antibacterial properties, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis and disrupting membrane integrity.

- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest.

Biological Activity Data

The following table summarizes the biological activities reported for 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine:

| Activity Type | Target Pathogen/Cell Line | Mechanism | IC50/MIC (µg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | Cell wall synthesis inhibition | 8.0 |

| Antibacterial | Escherichia coli | Membrane disruption | 12.5 |

| Antitumor | MCF-7 (Breast cancer) | Apoptosis induction | 15.0 |

| Antitumor | A549 (Lung cancer) | Cell cycle arrest | 20.0 |

Case Studies

- Antibacterial Efficacy : A study evaluated the antibacterial activity of 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine against several bacterial strains. The compound exhibited significant inhibition against S. aureus, with an MIC value of 8 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

- Antitumor Activity : In vitro tests on MCF-7 and A549 cell lines demonstrated that the compound induced apoptosis at concentrations of 15 µg/mL and 20 µg/mL, respectively. Flow cytometry analysis confirmed an increase in the sub-G1 phase population, indicating cell death.

Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of pyrrolidine derivatives, including 1-(Benzylsulfonyl)-3-(4-methoxyphenyl)pyrrolidine. Key findings include:

- Structural Modifications : Alterations in the sulfonyl and phenyl groups significantly impact the biological activity, suggesting that these substituents play a critical role in binding to target sites.

- Synergistic Effects : Combining this compound with existing antibiotics demonstrated enhanced efficacy against resistant bacterial strains, highlighting its potential for use in combination therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.